3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a heterocyclic compound featuring a benzothiazepine core with a methyl substituent at the 3-position.
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-8-7-12-10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
ZMAPNORZSQKWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve:
Temperature: Moderate heating (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, and other electrophiles
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazepines, which may have different physical and chemical properties.
Scientific Research Applications
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazepine Derivatives
(a) S107 HCl
- Structure : 7-Methoxy and 4-methyl substitutions on the benzothiazepine core.
- Molecular Formula: C₁₁H₁₆ClNOS .
- Key Properties : Demonstrated roles in calcium modulation and muscle function studies .
(b) JTV-519 (4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine Monohydrochloride)
- Structure : Extended side chain with a benzylpiperidinylpropionyl group.
- Molecular Formula : C₂₇H₃₅ClN₂O₂S (inferred from ).
- Key Properties : Suppresses intracellular calcium overload and reverses cisplatin resistance in cancer cells .
- Comparison : The simpler structure of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride lacks the bulky benzylpiperidinyl group, likely reducing its potency in calcium modulation but improving synthetic accessibility.
(c) 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine Hydrochloride
- Structure : Fluorine substituent at the 7-position.
- Molecular Formula : C₉H₁₁ClFNS (inferred from ).
- Key Properties : Fluorine enhances metabolic stability and lipophilicity.
- Comparison : The methyl group in the target compound may offer steric effects distinct from fluorine’s electronic effects, influencing receptor binding kinetics .
Benzoxazepine and Benzoxathiin Analogs
(a) 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
- Structure : Benzoxazepine core with a nitro group.
- Molecular Formula : C₉H₁₁ClN₂O₃ (MW 230.65) .
- Key Properties : Nitro groups are electron-withdrawing, affecting reactivity and solubility.
- Comparison: Replacement of sulfur with oxygen (benzoxazepine vs.
(b) 2,3-Dihydro-1,4-benzoxathiin-2-methanamine 4,4-Dioxide Hydrochloride
- Structure : Benzoxathiin core with a sulfone group.
- Molecular Formula: C₉H₁₂ClNO₃S (MW 249.72) .
- Key Properties : Sulfone enhances stability and hydrogen-bonding capacity.
- Comparison : The sulfone moiety in this compound contrasts with the thiazepine’s sulfur atom, leading to differences in electronic structure and target selectivity .
Functional and Pharmacological Comparisons
Calcium Modulation
Metabolic and Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride (CAS No. 6516-85-4) is a compound belonging to the benzothiazepine class of molecules. This class is known for its diverse biological activities, including calcium channel blocking and neuroprotective effects. This article reviews the biological activity of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₀H₁₄ClNS
- Molecular Weight: 215.74 g/mol
- CAS Number: 6516-85-4
Calcium Antagonist Activity
Research has indicated that compounds in the benzothiazepine class exhibit calcium antagonist properties. A study comparing various 2,3,4,5-tetrahydrobenzothiazepines found that certain derivatives demonstrated significant calcium channel blocking activity comparable to Diltiazem .
Neuroprotective Effects
Benzothiazepines have been explored for their neuroprotective effects in various neurological conditions. For instance, studies have shown that these compounds can modulate AMPA receptors involved in excitotoxicity pathways . The inhibition of AMPA receptor-mediated currents suggests potential applications in treating neurodegenerative diseases.
The mechanism of action for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride primarily involves:
- Calcium Channel Blockade: By inhibiting voltage-gated calcium channels, it reduces intracellular calcium influx which is crucial in various cellular functions.
- AMPAR Modulation: The compound may act as a noncompetitive antagonist at AMPA receptors, influencing synaptic transmission and plasticity .
Case Studies and Research Findings
- Study on Calcium Antagonist Activity:
- Neuroprotective Study:
Data Table: Biological Activities of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine Hydrochloride
Q & A
Q. Advanced
- Butyrylcholinesterase inhibition : Ellman’s assay with IC₅₀ determination.
- Antimicrobial screening : Broth microdilution against Gram-positive/negative strains (MIC ≤16 µg/mL).
- Phenotypic screening in zebrafish models to evaluate dual efficacy and toxicity .
What protocols ensure accurate quantification in biological matrices?
Basic
Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:buffer, 70:30). For plasma samples, employ solid-phase extraction (SPE) with recovery rates >85%. LC-MS/MS (MRM mode) enhances sensitivity (LOQ ≤1 ng/mL) .
How does chirality at position 4 influence pharmacological activity?
Advanced
Enantiomers may exhibit divergent binding to GABA receptors. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated enantiomers in receptor-binding assays (e.g., [³H]muscimol displacement). S-enantiomers often show 10-fold higher potency .
How to address discrepancies in reported toxicity profiles across studies?
Advanced
Contradictions may stem from assay conditions (e.g., cell lines vs. primary neurons). Standardize protocols:
- Cytotoxicity : MTT assay in SH-SY5Y cells (48-hour exposure).
- Genotoxicity : Comet assay vs. Ames test for false positives.
- In silico toxicity predictors (e.g., ProTox-II) to flag structural alerts .
What experimental designs validate GABAergic vs. glutamatergic mechanisms?
Q. Advanced
- Electrophysiology : Whole-cell recordings in hippocampal slices to measure IPSC (GABA) and EPSC (glutamate) amplitudes.
- Radioligand competition : [³H]MK-801 for NMDA receptor affinity vs. [³H]flunitrazepam for GABA_A.
- Knockout models (e.g., GABA_A γ2-subunit null mice) to isolate mechanisms .
Notes
- Data Sources : Excluded non-peer-reviewed platforms (e.g., Benchchem). Prioritized PubChem, ECHA, and journal articles.
- Methodological Rigor : Emphasized reproducibility via standardized assays and orthogonal validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
